molecular formula C22H36O B12739258 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol CAS No. 95807-38-8

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol

Cat. No.: B12739258
CAS No.: 95807-38-8
M. Wt: 316.5 g/mol
InChI Key: RWJGYWHJHPBPHZ-NCDFPOODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is a synthetic steroid compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to the steroid backbone.

    Cyclization: Formation of the characteristic ring structures.

    Purification: Techniques such as chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification systems to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions.

Chemical Reactions Analysis

Types of Reactions

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex steroids.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pregn-5-en-3-ol: A related steroid with similar structural features.

    Pregn-5-ene-3,20-diol: Another compound with comparable functional groups and ring systems.

Uniqueness

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is unique due to its specific methylation pattern and the presence of distinct functional groups

Properties

CAS No.

95807-38-8

Molecular Formula

C22H36O

Molecular Weight

316.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16S,17R)-17-ethyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H36O/c1-5-18-14(2)12-20-17-7-6-15-13-16(23)8-10-21(15,3)19(17)9-11-22(18,20)4/h6,14,16-20,23H,5,7-13H2,1-4H3/t14-,16-,17+,18+,19-,20-,21-,22+/m0/s1

InChI Key

RWJGYWHJHPBPHZ-NCDFPOODSA-N

Isomeric SMILES

CC[C@@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C

Canonical SMILES

CCC1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.